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Introduction

The BNT162b2 (Pfizer-BioNTech) mRNA vaccine has been instrumental in controlling the
COVID-19 pandemic. A thorough understanding of the cellular immune response it elicits,
particularly the dynamics of T-cell activation and memory formation, is crucial for evaluating
vaccine efficacy, long-term protection, and the development of next-generation vaccines. Flow
cytometry is a powerful tool for the high-throughput, multi-parametric analysis of T-cell subsets
at the single-cell level. These application notes provide detailed flow cytometry panels and
experimental protocols for the comprehensive profiling of T-cell responses following BNT162b2
vaccination.

Data Presentation: Flow Cytometry Panels

The following tables outline recommended flow cytometry panels for the characterization of T-
cell activation, memory differentiation, and cytokine production in response to BNT162b2
vaccination. The selection of fluorochromes should be optimized based on the specific flow
cytometer configuration available.

Table 1: T-Cell Activation Marker Panel
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This panel is designed to identify T-cells activated in response to SARS-CoV-2 spike antigen

stimulation.
Cellular Function/Purp
Marker Fluorochrome Clone .
Location ose
) ) e.g., Zombie Exclusion of
Live/Dead Stain Cell Surface
NIR™ dead cells
Pan T-cell
CD3 e.g., AF700 UCHT1 Cell Surface
marker
e.g., PerCP- Helper T-cell
CD4 SK3 Cell Surface
Cy5.5 marker
Cytotoxic T-cell
CD8 e.g., BV786 RPA-T8 Cell Surface
marker
Early activation
CD69 e.g., PE FN50 Cell Surface
marker
e.g., PE- Activation marker
CD134 (OX40) Ber-ACT35 Cell Surface
Dazzle594 on CD4+ T-cells
Activation marker
CD137 (4-1BB) e.g., APC 4B4-1 Cell Surface
on CD8+ T-cells
Activation marker
CD154 (CD40L) e.g., Bv421 24-31 Cell Surface

on CD4+ T-cells

Table 2: T-Cell Memory Phenotyping Panel

This panel enables the differentiation of naive, central memory, effector memory, and terminally

differentiated effector memory T-cell subsets.
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Cellular Function/Purp
Marker Fluorochrome Clone .
Location ose
) ) e.g., Zombie Exclusion of
Live/Dead Stain Cell Surface
NIR™ dead cells
Pan T-cell
CD3 e.g., AF700 UCHT1 Cell Surface
marker
e.g., PerCP- Helper T-cell
CD4 SK3 Cell Surface
Cy5.5 marker
Cytotoxic T-cell
CD8 e.g., BV786 RPA-T8 Cell Surface
marker
Naive and
CD45RA e.g., FITC HI100 Cell Surface
TEMRA marker
Naive and
CCRY7 (CD197) e.g., PE-Cy7 GO043H7 Cell Surface central memory
marker
Memory cell
CD27 e.g., APC 0323 Cell Surface
marker
Co-stimulatory
CD28 e.g., PE CD28.2 Cell Surface

molecule

Table 3: Intracellular Cytokine Staining Panel

This panel is for the detection of cytokine-producing T-cells following in vitro stimulation with

SARS-CoV-2 spike peptides. This panel should be used in conjunction with the core T-cell
markers (Live/Dead, CD3, CD4, CD8).
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Cellular Function/Purp
Marker Fluorochrome Clone .
Location ose
) ) e.g., Zombie Exclusion of
Live/Dead Stain Cell Surface
NIR™ dead cells
Pan T-cell
CD3 e.g., AF700 UCHT1 Cell Surface
marker
e.g., PerCP- Helper T-cell
CD4 SK3 Cell Surface
Cy5.5 marker
Cytotoxic T-cell
CD8 e.g., BV786 RPA-T8 Cell Surface
marker
IFN-y e.g., PE 4S.B3 Intracellular Th1 cytokine
Pro-inflammatory
TNF-a e.g., BV605 Mabl1l Intracellular )
cytokine
T-cell growth
IL-2 e.g., BUV737 MQ1-17H12 Intracellular
factor

Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.

Materials:

Ficoll-Paque™ PLUS

Phosphate-buffered saline (PBS)

50 mL conical tubes

Serological pipettes

Whole blood collected in sodium heparin or EDTA tubes
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o Centrifuge
Protocol:
Dilute whole blood 1:1 with PBS at room temperature.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL
conical tube. Avoid mixing the layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)
and discard.

Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

Add PBS to the collected PBMCs to a final volume of 45 mL and centrifuge at 300 x g for 10
minutes at room temperature.

Discard the supernatant and resuspend the cell pellet in 25 mL of PBS for a second wash.
Centrifuge at 200 x g for 10 minutes.

Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.

Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion.

In Vitro Stimulation of PBMCs for Cytokine Analysis

This protocol is for the stimulation of PBMCs with SARS-CoV-2 spike peptides to induce
cytokine production.

Materials:
e |solated PBMCs

o Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum,
penicillin/streptomycin, and L-glutamine)
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SARS-CoV-2 Spike peptide pool (e.g., 1 pg/mL final concentration)

Staphylococcus enterotoxin B (SEB) as a positive control (e.g., 1 pg/mL final concentration)

DMSO as a negative control (vehicle for peptides)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

96-well round-bottom plates

Protocol:

o Adjust the concentration of PBMCs to 1-2 x 1076 cells/mL in complete RPMI-1640 medium.
o Plate 200 uL of the cell suspension into the wells of a 96-well round-bottom plate.

e Add the SARS-CoV-2 Spike peptide pool, SEB, or DMSO to the respective wells.
 Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

e Add the protein transport inhibitor to all wells.

 Incubate for an additional 4-6 hours (for cytokine detection) or 18-24 hours (for activation
marker upregulation) at 37°C in a 5% CO2 incubator.

Staining for Flow Cytometry

This protocol details the surface and intracellular staining of stimulated PBMCs.

Materials:

Stimulated PBMCs in a 96-well plate

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Live/Dead stain

Fluorochrome-conjugated antibodies for surface markers
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Fixation/Permeabilization buffer

Fluorochrome-conjugated antibodies for intracellular markers

96-well V-bottom plate

Centrifuge with a plate rotor

Protocol:

o Centrifuge the 96-well plate with stimulated cells at 500 x g for 5 minutes and discard the
supernatant.

¢ Resuspend the cells in 100 yL of PBS containing the Live/Dead stain and incubate for 20
minutes at room temperature in the dark.

e Wash the cells with 200 pL of FACS buffer and centrifuge at 500 x g for 5 minutes. Discard
the supernatant.

e Resuspend the cells in 50 pL of FACS buffer containing the surface antibody cocktail (refer
to Tables 1 or 2).

¢ Incubate for 30 minutes at 4°C in the dark.

e Wash the cells twice with 200 pL of FACS buffer.

o For intracellular staining: a. Resuspend the cells in 100 pL of Fixation/Permeabilization buffer
and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with 200 pL
of Permeabilization buffer. c. Resuspend the cells in 50 pL of Permeabilization buffer
containing the intracellular antibody cocktail (refer to Table 3). d. Incubate for 30 minutes at
room temperature in the dark. e. Wash the cells twice with 200 pL of Permeabilization buffer.

Resuspend the cells in 200 pL of FACS buffer for acquisition on the flow cytometer.

Mandatory Visualizations
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 To cite this document: BenchChem. [Application Notes and Protocols for T-Cell Profiling
Following BNT162b2 (BNTX) Vaccination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619725#flow-cytometry-panels-for-t-cell-profiling-
after-bntx-vaccination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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